molecular formula C20H33NO3 B2948175 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 706762-17-6

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B2948175
CAS RN: 706762-17-6
M. Wt: 335.488
InChI Key: NVNHEOUUNGXVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly known as Tinuvin 770, is a UV stabilizer that is widely used in the manufacturing of plastics, coatings, and other materials that are exposed to sunlight. Tinuvin 770 is a highly effective UV absorber that protects materials from UV radiation, which can cause degradation, discoloration, and other forms of damage.

Scientific Research Applications

Tinuvin 770 has a wide range of scientific research applications, including the study of UV protection in plastics, coatings, and other materials. Tinuvin 770 is often used in the development of new materials that require UV protection, as well as in the testing of existing materials for their UV stability. Tinuvin 770 is also used in the study of the effects of UV radiation on living organisms, such as plants and animals.

Mechanism of Action

Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated into the surrounding environment. This process prevents the UV radiation from reaching the material being protected, thus preventing the material from being damaged by the UV radiation. Tinuvin 770 is a highly effective UV absorber, with a broad absorption spectrum that covers both UVA and UVB radiation.
Biochemical and Physiological Effects
Tinuvin 770 has no known biochemical or physiological effects on living organisms, as it is not absorbed through the skin or mucous membranes. However, Tinuvin 770 can have indirect effects on living organisms by protecting the materials they are made of from UV radiation. For example, Tinuvin 770 can protect plants from UV radiation, which can cause damage to their leaves and reduce their growth and productivity.

Advantages and Limitations for Lab Experiments

Tinuvin 770 has several advantages for lab experiments, including its high effectiveness as a UV absorber, its broad absorption spectrum, and its stability under a wide range of conditions. However, Tinuvin 770 also has some limitations for lab experiments, including its high cost, its potential for interfering with other experiments, and its limited solubility in some solvents.

Future Directions

There are several future directions for the research and development of Tinuvin 770, including the development of new synthesis methods that are more efficient and cost-effective, the study of its effects on different types of materials, and the investigation of its potential for use in new applications, such as in the development of new types of solar cells. Additionally, further research is needed to fully understand the mechanism of action of Tinuvin 770 and its potential for use in the protection of living organisms from UV radiation.

Synthesis Methods

The synthesis method of Tinuvin 770 involves the reaction of 2,3-dimethylphenol with epichlorohydrin to form 3-(2,3-dimethylphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form Tinuvin 770. The synthesis of Tinuvin 770 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNHEOUUNGXVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.